4-(3-Fluoro-4-nitrophenyl)piperidine 4-(3-Fluoro-4-nitrophenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538508
InChI: InChI=1S/C11H13FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2
SMILES:
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.23 g/mol

4-(3-Fluoro-4-nitrophenyl)piperidine

CAS No.:

Cat. No.: VC16538508

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-4-nitrophenyl)piperidine -

Specification

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
IUPAC Name 4-(3-fluoro-4-nitrophenyl)piperidine
Standard InChI InChI=1S/C11H13FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2
Standard InChI Key BIVUHQKTPWRLHW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Fluoro-4-nitrophenyl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) attached to a benzene ring substituted with fluorine and nitro groups at the 3- and 4-positions, respectively. The fluorine atom’s electronegativity and the nitro group’s electron-withdrawing properties influence the compound’s electronic distribution, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃FN₂O₂
Molecular Weight224.23 g/mol
IUPAC Name4-(3-fluoro-4-nitrophenyl)piperidine
Canonical SMILESC1CNCCC1C2=CC(=C(C=C2)N+[O-])F
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors4 (N from piperidine, NO₂, F)

The compound’s stereochemistry and conformational flexibility may play roles in its interactions with biological targets, though crystallographic data remain unavailable.

Synthesis and Preparation Methods

Industrial Production Challenges

Industrial synthesis faces challenges in optimizing yield and purity due to:

  • Regioselectivity: Competing reactions at ortho, meta, and para positions during nitration/fluorination.

  • Purification: Separating isomers and byproducts generated during piperidine coupling.
    Continuous flow reactors and catalysts like palladium on carbon (Pd/C) may enhance scalability.

CompoundMIC (μg/mL)Target Pathogen
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide (3m)4M. tuberculosis H37Rv
Piperidine analogs (hypothetical)8–32 (predicted)M. tuberculosis

Comparative Analysis with Structural Analogs

1-(2-Fluoro-4-nitrophenyl)piperidine

This positional isomer differs in fluorine substitution (2- vs. 3-position), altering electronic effects and biological activity. Studies on similar isomers show that meta-substituted nitro groups improve binding to bacterial enzymes compared to ortho-substituted variants .

Non-Fluorinated Piperidine Derivatives

Removing the fluorine atom reduces electronegativity, decreasing interactions with polar enzyme pockets. For example, 4-nitrophenylpiperidine exhibits weaker antitubercular activity (MIC = 64 μg/mL) than its fluorinated counterpart .

Future Research Directions

Mechanistic Studies

  • Enzyme Inhibition Assays: Evaluate inhibitory effects on M. tuberculosis InhA and human HDACs.

  • Crystallography: Resolve 3D structures of the compound bound to biological targets.

Pharmacokinetic Optimization

  • Prodrug Design: Mask the nitro group to reduce off-target toxicity.

  • Nanoparticle Delivery: Improve bioavailability through encapsulation in lipid-based carriers.

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